![molecular formula C27H19NO6 B12215597 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12215597.png)
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide involves multiple steps. One common method includes the use of TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) as a coupling reagent. The reaction typically proceeds under mild conditions with good yields . The general reaction conditions involve the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds .
Scientific Research Applications
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The compound may also interact with cellular pathways involved in inflammation and cancer progression, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-((7-Methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamide: Another coumarin derivative with similar biological activities.
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate:
Uniqueness
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .
Biological Activity
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure
The compound features a complex structure that includes a chromenone moiety and benzodioxole. Its molecular formula is C21H17N1O5 with a molar mass of 375.37 g/mol. The structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated through various in vitro and in vivo studies. Notable activities include:
1. Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 4.5 | Induction of apoptosis |
A549 | 6.0 | Inhibition of cell proliferation |
HepG2 | 3.8 | Cell cycle arrest |
In a study conducted by Kumar et al., the compound was found to induce apoptosis via the mitochondrial pathway, leading to an increase in pro-apoptotic factors and a decrease in anti-apoptotic factors .
2. Antibacterial Activity
The compound has also demonstrated antibacterial properties against several strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
3. Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, the compound has shown potential as an anti-inflammatory agent. In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study by Mamedova et al. demonstrated that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of 4.5 µM. The study also noted morphological changes indicative of apoptosis .
- Animal Model for Inflammation : In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to controls, suggesting its potential for treating inflammatory diseases .
Properties
Molecular Formula |
C27H19NO6 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C27H19NO6/c1-14-9-15(2)24-18(12-23(29)33-22(24)10-14)26-25(17-5-3-4-6-19(17)34-26)28-27(30)16-7-8-20-21(11-16)32-13-31-20/h3-12H,13H2,1-2H3,(H,28,30) |
InChI Key |
DVRFFPYPPVHFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6)C |
Origin of Product |
United States |
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